molecular formula C14H13NO3 B12995897 5-(4-Ethoxyphenyl)nicotinic acid

5-(4-Ethoxyphenyl)nicotinic acid

Cat. No.: B12995897
M. Wt: 243.26 g/mol
InChI Key: HGUFFXYGWKHAPZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring at the 4-position and a carboxylic acid group attached to the pyridine ring at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)nicotinic acid typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by cyclization and oxidation steps. The reaction conditions often include heating under reflux and the use of organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives, including this compound, often involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Ethoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist at nicotinic acetylcholine receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinic acid derivatives such as:

  • 5-(4-Methoxyphenyl)nicotinic acid
  • 2-(Arylamino)nicotinic acids
  • Nicotinamide derivatives

Uniqueness

5-(4-Ethoxyphenyl)nicotinic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nicotinic acid derivatives and can lead to different pharmacological profiles and applications .

Biological Activity

5-(4-Ethoxyphenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group attached to a phenyl ring. This structural modification is believed to enhance its biological properties compared to standard nicotinic acid.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.81 µg/mL
Escherichia coli15.62 µg/mL
Bacillus subtilis3.91 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enhancement of anti-inflammatory mediators.

A study demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential role in managing inflammatory diseases.

3. Neuroprotective Effects

The neuroprotective effects of this compound have been highlighted in research focusing on ischemic brain injury. It is believed that the compound may exert protective effects by modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for neuronal survival and function.

In a rodent model of ischemia, treatment with this compound resulted in a significant reduction in infarct size and improved neurological outcomes compared to untreated controls.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a potent inhibitory effect, with an MIC comparable to established antibiotics. This suggests its potential utility as an alternative treatment for infections caused by resistant strains.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats subjected to middle cerebral artery occlusion (MCAO), administration of this compound resulted in a marked decrease in neurological deficits and reduced brain damage as measured by histological analysis. The findings support its application in ischemic stroke therapy.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of nAChRs : As a derivative of nicotinic acid, it likely interacts with nAChRs, influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could mitigate oxidative stress associated with inflammation and neurodegeneration.
  • Cytokine Regulation : The ability to downregulate pro-inflammatory cytokines points towards its potential use in treating chronic inflammatory conditions.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-(4-ethoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-2-18-13-5-3-10(4-6-13)11-7-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17)

InChI Key

HGUFFXYGWKHAPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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